N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide
Description
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide is a heterocyclic compound featuring a fused benzimidazole-pyrimidine core with a phenyl-substituted carboxamide group. This structure combines the pharmacophoric features of benzimidazole (known for antimicrobial and anticancer activity) and dihydropyrimidine (associated with calcium channel modulation and kinase inhibition).
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-phenyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole-1-carboxamide |
InChI |
InChI=1S/C17H16N4O/c22-17(18-13-7-2-1-3-8-13)21-12-6-11-20-15-10-5-4-9-14(15)19-16(20)21/h1-5,7-10H,6,11-12H2,(H,18,22) |
InChI Key |
QEMJBBPSJYUGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Biginelli-like Cyclocondensation Approach
The most widely reported method for synthesizing N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide involves a one-pot cyclocondensation reaction inspired by the Biginelli protocol. This three-component reaction combines:
-
2-Aminobenzimidazole (0.01 mol),
-
N-Phenyl-3-oxobutanamide (0.01 mol),
-
Aromatic aldehydes (0.01 mol).
The reaction proceeds in DMF under reflux conditions (120–130°C) for 30 minutes to 24 hours, depending on the substituents. For example, using 4-methoxybenzaldehyde as the aldehyde component yields the target compound in 70% after recrystallization from ethanol. The mechanism involves initial formation of an enamine intermediate from the β-keto amide and aldehyde, followed by nucleophilic attack by 2-aminobenzimidazole to form the dihydropyrimidine ring.
Table 1: Representative Reaction Conditions and Yields
Alternative Pathways: Stepwise Synthesis
While less common, stepwise synthesis has been reported for derivatives with sensitive substituents. For instance:
-
Benzimidazole Ring Formation : 1,2-Phenylenediamine reacts with carboxylic acid derivatives under acidic conditions to yield 2-aminobenzimidazole.
-
Carboxamide Introduction : The β-keto amide moiety is introduced via nucleophilic acyl substitution using triphosgene or thionyl chloride.
-
Cyclization : The pre-formed benzimidazole and carboxamide intermediates undergo cyclocondensation with aldehydes in the presence of triethylamine.
This method offers modularity but suffers from lower overall yields (50–65%) due to intermediate purification steps.
Optimization and Reaction Parameters
Solvent and Catalytic Systems
DMF is the solvent of choice due to its high polarity and ability to stabilize charged intermediates. Catalytic HCl or acetic acid (1–2 mol%) accelerates the reaction by protonating the aldehyde carbonyl, enhancing electrophilicity. Prolonged reflux (>12 hours) improves yields for electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde).
Substituent Effects
-
Electron-donating groups (e.g., -OCH₃) on the aldehyde increase reaction rates but may reduce yields due to side reactions.
-
Halogenated aldehydes (e.g., 4-Cl, 4-Br) require extended reaction times (18–24 hours) but provide crystalline products amenable to characterization.
Structural Characterization
Spectroscopic Validation
-
¹H NMR : Key signals include a singlet at δ 2.56 ppm for the methyl group of the dihydropyrimidine ring and a multiplet at δ 7.20–8.10 ppm for aromatic protons.
-
IR Spectroscopy : Stretching vibrations at 1660–1680 cm⁻¹ (C=O) and 3200–3300 cm⁻¹ (N-H) confirm carboxamide formation.
-
Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 431 for the 4-chloro derivative).
Table 2: Selected Spectral Data for N-Phenyl Derivatives
| Substituent (R) | ¹H NMR (δ, ppm) | IR (C=O, cm⁻¹) | [M+H]⁺ (m/z) |
|---|---|---|---|
| 4-OCH₃ | 2.56 (s, 3H), 3.80 (s, 3H) | 1675 | 447 |
| 4-Cl | 2.55 (s, 3H), 7.45 (d, 2H) | 1680 | 431 |
| 4-NO₂ | 2.58 (s, 3H), 8.20 (d, 2H) | 1665 | 442 |
Challenges and Industrial Considerations
Scalability Issues
While lab-scale syntheses achieve moderate yields, scaling up faces hurdles:
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound participates in Biginelli-like cyclocondensation reactions to form polyheterocyclic systems. For example, reactions with substituted aldehydes and β-ketoamides under acid catalysis yield 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives.
Example Reaction Pathway
textN-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide + Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) + β-ketoamide (e.g., N-(4-bromophenyl)-3-oxobutanamide) → 4-(4-nitrophenyl)-N-(4-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Conditions : Reflux in DMF with HCl (5 mol%), 24 hours .
Yield : 65–80% .
Key Mechanistic Insights :
-
The reaction proceeds via imine formation, followed by nucleophilic attack of the β-ketoamide enolate on the aldehyde-activated intermediate .
-
Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity .
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety undergoes nucleophilic substitution with amines, thiols, or alcohols to generate thioamide, urea, or ester derivatives.
Example Reaction :
textThis compound + Thiophenol → N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide
Conditions : Methanol, RT, 12 hours .
Yield : 72% .
Spectral Evidence :
Oxidation-Reduction Reactions
The dihydropyrimidine ring undergoes oxidation to form aromatic pyrimidines or reduction to tetrahydropyrimidines, modulating electronic properties.
Oxidation :
textThis compound + H₂O₂ (30%) → N-phenyl-pyrimido[1,2-a]benzimidazole-1-carboxamide
Conditions : Acetic acid, 60°C, 6 hours.
Yield : 58%.
Reduction :
textThis compound + NaBH₄ → N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-1-carboxamide
Conditions : Ethanol, 0°C, 2 hours.
Yield : 67%.
Functionalization via Electrophilic Aromatic Substitution
The electron-rich benzimidazole ring undergoes electrophilic substitution, such as nitration or halogenation.
Nitration :
textThis compound + HNO₃ (fuming) → 6-nitro-N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide
Conditions : H₂SO₄, 0°C, 3 hours .
Yield : 63% .
Halogenation :
textThis compound + Br₂ (1 equiv) → 8-bromo-N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide
Conditions : DCM, RT, 2 hours .
Yield : 71% .
Biological Activity and Interaction Studies
The compound exhibits bioactivity through interactions with enzymes and receptors:
Key Findings :
-
Antimicrobial Activity : Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .
-
Anticancer Potential : IC₅₀ = 12 µM against HeLa cells via tubulin polymerization inhibition.
Mechanistic Insights :
Scientific Research Applications
Structure and Properties
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide features a fused bicyclic structure that combines elements of benzimidazole and pyrimidine. Its unique configuration contributes to its reactivity and interaction with biological targets. The molecular formula is .
Medicinal Chemistry
The compound has demonstrated significant promise as a therapeutic agent . Research indicates that it can act as an enzyme inhibitor or receptor antagonist, which are critical mechanisms in drug action. For instance, studies have shown that derivatives of benzimidazole compounds often exhibit anticancer properties by targeting specific pathways involved in tumor growth .
This compound has been evaluated for various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives have reported minimum inhibitory concentrations (MIC) that indicate potent antimicrobial effects .
- Anticancer Properties : It has been tested against various cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer drugs .
Chemical Synthesis
In the field of synthetic chemistry, this compound serves as a building block for more complex heterocyclic compounds. Its structure allows for the exploration of new synthetic methodologies that can lead to novel compounds with enhanced biological properties .
Case Study 1: Anticancer Evaluation
A study focused on the synthesis of various N-substituted benzimidazole derivatives highlighted their anticancer potential. Compounds derived from N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole were tested against human colorectal carcinoma cells (HCT116). The results showed that certain derivatives had IC50 values significantly lower than established chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against a range of pathogens. The study found that specific derivatives of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole displayed strong activity against resistant strains of bacteria and fungi .
Mechanism of Action
The precise mechanism by which N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Biological Activity
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Its unique structural features contribute to its significant biological activities, which have been explored in various studies. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological evaluation, and case studies.
Structural Characteristics
The compound features a fused bicyclic structure that includes both a benzimidazole and a pyrimidine moiety. This structural combination is believed to enhance its biological activity compared to simpler analogs. The presence of the carboxamide group may facilitate specific interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : The initial step usually involves the reaction of appropriate nitriles or carbonyl compounds with an amine to form the pyrimidine core.
- Benzimidazole Formation : The subsequent reaction with ortho-phenylenediamine leads to the formation of the benzimidazole structure.
- Carboxamide Introduction : Finally, the carboxamide group is introduced through acylation reactions.
These methods allow for the efficient production of the target compound and its derivatives with varying substituents .
Biological Activity
This compound has been evaluated for various biological activities:
Antitumor Activity
Research indicates that compounds similar to N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole have demonstrated significant antitumor properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including lung cancer cell lines A549 and HCC827. For instance, one study reported IC50 values for related compounds in the range of 6.26 μM to 20.46 μM when tested in 2D and 3D cell culture assays .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar benzimidazole derivatives have shown broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves binding to DNA and disrupting cellular processes .
Interaction Studies
Interaction studies have focused on the binding affinities of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole with various biological targets such as DNA and proteins involved in cancer progression. These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound .
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole | Benzimidazole and pyrimidine moieties | Antitumor, antimicrobial |
| 3,4-Dihydropyrimidinones | Pyrimidine ring; lacks benzimidazole moiety | Antimicrobial and antifungal activities |
| Benzimidazole Derivatives | Benzimidazole core; variable substituents | Broad-spectrum antimicrobial activity |
| Thienopyrimidine Derivatives | Contains sulfur; diverse substituents | Anticancer properties |
Case Studies
Several studies highlight the potential applications of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole derivatives:
- Antitumor Efficacy : A study evaluated a series of pyrimido[1,2-a]benzimidazole derivatives for their antiproliferative activity against human cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor effects with lower toxicity profiles .
- DNA Binding Studies : Research on related compounds demonstrated their ability to bind within the minor groove of DNA, affecting gene expression and cellular proliferation .
Comparison with Similar Compounds
Key Differences :
- Functional Group: Replaces the carboxamide oxygen with sulfur, forming a carbothioamide (-CSNHPh) group.
- Structural Implications : The sulfur atom’s larger atomic radius may sterically hinder interactions with target proteins, while its weaker electronegativity could reduce polar interactions.
N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide
Key Differences :
- Substituent : Incorporates a 4-fluorophenyl group instead of phenyl. The fluorine atom’s electron-withdrawing effect enhances aromatic ring stability and may improve metabolic resistance by blocking cytochrome P450 oxidation sites .
- Oxidation State: The 4-oxo group in the pyrimidine ring introduces a ketone, altering the ring’s conjugation and rigidity. This could affect binding kinetics or solubility compared to the non-oxidized dihydro counterpart.
2,2,3-Trimethyl-4-oxo-N-(propan-2-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-10(2H)-carboxamide
Key Differences :
- Core Heterocycle: Replaces the pyrimido ring with a triazino ring, introducing an additional nitrogen atom.
- Substituents : The trimethyl and isopropyl groups increase steric bulk, which may improve metabolic stability but reduce binding affinity due to steric clashes.
Data Table: Structural and Functional Comparison
| Compound Name | Substituent(s) | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide (Target) | Phenyl | Carboxamide (-CONHPh) | Not provided | Not provided | Fused benzimidazole-pyrimidine, dihydro core |
| N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carbothioamide | Phenyl | Carbothioamide (-CSNHPh) | Not provided | Not provided | Sulfur substitution in carboxamide |
| N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide | 4-Fluorophenyl, 4-oxo | Carboxamide (-CONHPh) | Not provided | Not provided | Fluorinated aryl, oxidized pyrimidine ring |
| 2,2,3-Trimethyl-4-oxo-N-(propan-2-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-10(2H)-carboxamide | Trimethyl, isopropyl | Carboxamide (-CONHCH(CH3)2) | C16H21N5O2 | 315.37 | Triazino core, sterically bulky substituents |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions starting from benzimidazole derivatives. For example, a protocol involving 1,3-diamines and carbon disulfide under [5+1] heterocyclization conditions yields dihydropyrimido-benzimidazole scaffolds. Solvent choice (e.g., DMF) and temperature (80–100°C) significantly affect reaction rates and yields (70–85%). Purification via column chromatography using methanol/dichloromethane (1:10) is recommended .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm).
- IR Spectroscopy : Confirms carboxamide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- HRMS : Validates molecular weight (e.g., m/z 350.1294 [M+H]+).
- HPLC : Assesses purity (>95% with C18 columns and MeOH/H2O mobile phases).
- Melting Point : Typically 180–190°C .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screenings indicate antimicrobial activity against S. aureus (MIC: 8 µg/mL) and antiulcer potential via proton pump inhibition assays (IC50: 12 µM). Use in vitro models like gastric H+/K+-ATPase inhibition followed by in vivo rodent ulcer induction to validate results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences) or compound purity. Standardize protocols:
- Use CLSI guidelines for antimicrobial assays.
- Validate purity via orthogonal methods (HPLC + NMR).
- Compare dose-response curves across labs to identify IC50/EC50 consistency .
Q. What strategies optimize substituent effects for enhanced pharmacological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Introduce -NO2 or -CF3 at the phenyl ring to enhance antimicrobial potency (e.g., MIC reduction from 16 µg/mL to 4 µg/mL).
- Steric Modifications : Bulky substituents (e.g., 4-methylphenyl) improve metabolic stability in hepatic microsomal assays.
- SAR Studies : Synthesize derivatives with systematic substituent variations and correlate with activity via QSAR models .
Q. How does the compound interact with biological targets at a mechanistic level?
- Methodological Answer : Molecular docking studies suggest binding to H. pylori urease (PDB: 1E9Z) via hydrogen bonding with active-site histidine residues. Validate using:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD: ~2.5 µM).
- Enzyme Inhibition Assays : Monitor urease activity spectrophotometrically at 560 nm .
Q. What computational tools are recommended for predicting physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
